![molecular formula C20H26O7 B10783187 Annuithrin](/img/no-structure.png)
Annuithrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Annuithrin is typically extracted from the sunflower plant using ethanol as a solvent . The extraction process involves macerating the plant material in ethanol, followed by filtration and concentration of the extract. The compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from sunflower plants. The process is similar to the laboratory extraction method but on a larger scale. The plant material is harvested, dried, and then subjected to ethanol extraction. The extract is concentrated and purified using industrial-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Annuithrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced germacranolide derivatives.
Substitution: The α-methylene-γ-lactone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the α-methylene-γ-lactone moiety.
Major Products:
Oxidation: Oxidized germacranolide derivatives.
Reduction: Reduced germacranolide derivatives.
Substitution: Substituted germacranolide derivatives.
Wissenschaftliche Forschungsanwendungen
Annuithrin has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Medicine: Potential therapeutic agent due to its antibacterial and anticancer properties.
Industry: Used in the development of natural pesticides and herbicides due to its biological activity.
Wirkmechanismus
Annuithrin exerts its effects through several mechanisms:
Inhibition of DNA/RNA Synthesis: this compound inhibits the synthesis of DNA and RNA in cancer cells, leading to cell death.
Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis.
Cytotoxicity: The α-methylene-γ-lactone moiety is responsible for its cytotoxic effects by reacting with cellular nucleophiles.
Similar Compounds:
Heliangolide Niveusin B: Another germacranolide isolated from sunflower with similar biological activities.
Niveusin C: A sesquiterpene lactone with cytotoxic effects on mouse myeloma cells.
Uniqueness of this compound: this compound is unique due to its specific α-methylene-γ-lactone moiety, which is responsible for its potent biological activities. Its ability to inhibit DNA/RNA synthesis and its antibacterial properties make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H26O7 |
---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O7/c1-6-10(2)17(22)26-14-8-19(5)15(21)9-20(24,27-19)11(3)7-13-16(14)12(4)18(23)25-13/h6-7,13-16,21,24H,4,8-9H2,1-3,5H3 |
InChI-Schlüssel |
WGVJNQGTZSPMCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC2(C(CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.